N-benzyl-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
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Overview
Description
N-benzyl-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that belongs to the class of phenoxy acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with the phenoxy acetamide moiety. One common method involves the reaction of a furan-2-carboxylic acid derivative with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the oxadiazole ring. The final step involves the coupling of the oxadiazole derivative with a benzyl-protected phenoxy acetamide under basic conditions, such as using potassium carbonate in an aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form the corresponding amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-benzyl-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenoxy}acetamide
- N-benzyl-2-{3-[5-(furan-2-yl)-1,2,4-triazol-3-yl]phenoxy}acetamide
- N-benzyl-2-{3-[5-(furan-2-yl)-1,2,4-thiadiazol-3-yl]phenoxy}acetamide
Uniqueness
N-benzyl-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical properties such as stability and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where the oxadiazole ring is known for its bioactivity .
Properties
Molecular Formula |
C21H17N3O4 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-benzyl-2-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
InChI |
InChI=1S/C21H17N3O4/c25-19(22-13-15-6-2-1-3-7-15)14-27-17-9-4-8-16(12-17)20-23-21(28-24-20)18-10-5-11-26-18/h1-12H,13-14H2,(H,22,25) |
InChI Key |
PZUTYURWALAIGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
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